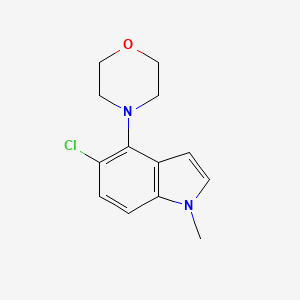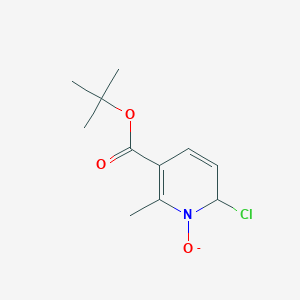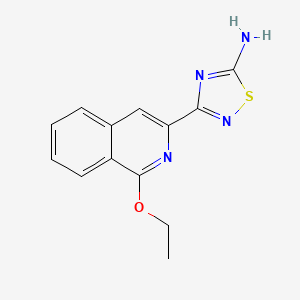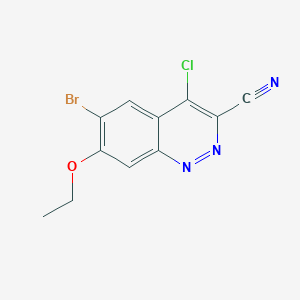
6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile is a chemical compound belonging to the cinnoline family, characterized by its bromine, chlorine, and ethoxy groups attached to the cinnoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile typically involves multiple steps, starting with the construction of the cinnoline core. One common approach is the cyclization of appropriately substituted anilines or phenylenediamines under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted cinnolines or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism by which 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate biological processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
6-Bromo-4-chloro-7-methoxycinnoline-3-carbonitrile
4-Bromo-6-chloro-7-ethoxycinnoline-3-carbonitrile
7-Bromo-4-chloro-6-ethoxycinnoline-3-carbonitrile
Uniqueness: 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile stands out due to its specific arrangement of substituents, which affects its reactivity and biological activity. Compared to similar compounds, its unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H7BrClN3O |
|---|---|
Peso molecular |
312.55 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile |
InChI |
InChI=1S/C11H7BrClN3O/c1-2-17-10-4-8-6(3-7(10)12)11(13)9(5-14)16-15-8/h3-4H,2H2,1H3 |
Clave InChI |
VMMPMBBITHQHEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=NC(=C2Cl)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
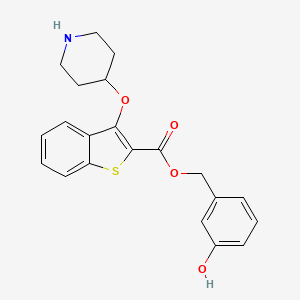
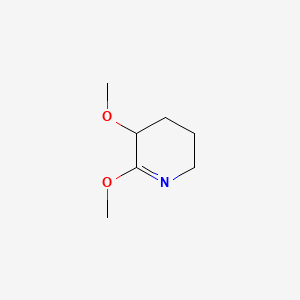
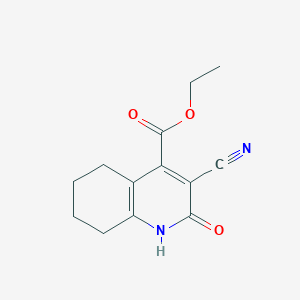
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)

![2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)
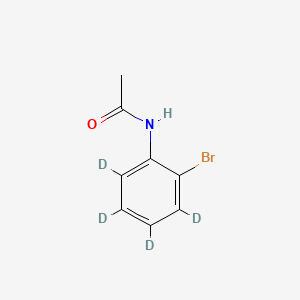
![Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)
![(2R,6R)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B15360465.png)
